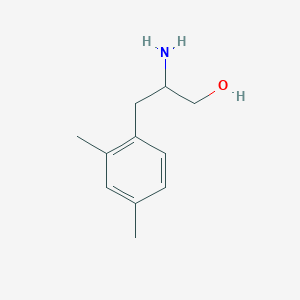

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Description

Significance of Chiral α-Amino Alcohols as Synthetic Intermediates

Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry and materials science. Chiral α-amino alcohols are highly sought-after as synthetic intermediates because they provide a versatile platform for the construction of enantiomerically pure complex molecules. frontiersin.orgnih.gov Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be derivatized, allows for a wide range of chemical transformations.

These chiral building blocks are instrumental in the asymmetric synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. westlake.edu.cn The stereochemistry of the amino and hydroxyl groups can direct the stereochemical outcome of subsequent reactions, making them invaluable in the synthesis of stereochemically complex targets. Numerous synthetic methodologies have been developed to access these compounds in high enantiomeric purity, including asymmetric reduction of α-amino ketones, ring-opening of chiral epoxides, and derivatization of natural amino acids. westlake.edu.cnnih.govacs.org

Role of Substituted Phenyl Moieties in Amino Alcohol Architectures

The incorporation of a substituted phenyl ring into an amino alcohol architecture can significantly influence the molecule's physical, chemical, and biological properties. The nature and position of the substituents on the phenyl ring can modulate factors such as:

Lipophilicity: Affecting the molecule's solubility and ability to cross biological membranes.

Electronic Effects: Influencing the reactivity of the amino and hydroxyl groups.

Steric Hindrance: Directing the stereoselectivity of reactions and influencing binding interactions with biological targets.

Pharmacological Activity: The substituted phenyl group can act as a pharmacophore, directly interacting with biological receptors or enzymes. For instance, compounds with substituted phenyl rings have shown a range of biological activities, including antimalarial and anticancer properties. ontosight.airesearchgate.net

The 2,4-dimethylphenyl group, in particular, introduces both steric bulk and a specific electronic environment due to the two methyl substituents on the aromatic ring. This specific substitution pattern can be crucial in fine-tuning the properties of the amino alcohol for specific applications.

Research Landscape of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol within Chiral Building Blocks

While the broader class of 2-amino-3-arylpropan-1-ols has been investigated for various applications, including as potential antimalarial agents, specific research focusing exclusively on this compound is still an emerging area. nih.gov Its availability from commercial suppliers suggests its utility as a building block in discovery chemistry. bldpharm.compharmint.netbldpharm.com

The synthesis of this specific compound would likely draw from established methods for preparing chiral amino alcohols. One common approach involves the reduction of the corresponding α-amino acid, in this case, a derivative of 2,4-dimethylphenylalanine. Asymmetric synthesis strategies are crucial to obtain the desired enantiomer, which is often the biologically active form.

The presence of the 2,4-dimethylphenyl moiety suggests that this building block could be employed in the synthesis of compounds where specific steric and electronic interactions with a biological target are desired. The methyl groups at the 2 and 4 positions can influence the conformation of the molecule and provide hydrophobic interactions, which can be critical for binding affinity and selectivity.

Further research into the specific applications of this compound is warranted to fully elucidate its potential in areas such as medicinal chemistry, catalysis, and materials science. Its unique substitution pattern makes it a promising candidate for the development of novel compounds with tailored properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-amino-3-(2,4-dimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO/c1-8-3-4-10(9(2)5-8)6-11(12)7-13/h3-5,11,13H,6-7,12H2,1-2H3 |

InChI Key |

ZHNOMUYQFOZPDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(CO)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 2,4 Dimethylphenyl Propan 1 Ol and Analogues

Stereoselective and Enantioselective Synthetic Routes

Achieving precise control over the stereochemistry at the C2 and C3 positions of the propan-1-ol backbone is paramount for the synthesis of enantiomerically pure 2-amino-3-arylpropan-1-ols. The primary strategies employed involve either establishing the stereocenters through the reduction of a prochiral precursor or by constructing the carbon-nitrogen and carbon-oxygen bonds on a chiral template.

Asymmetric reduction is a powerful strategy that transforms prochiral ketones, esters, or related functional groups into chiral alcohols using chiral catalysts or reagents. This approach is highly atom-economical and can provide direct access to the desired amino alcohol core.

Asymmetric hydrogenation is a premier method for the enantioselective reduction of various unsaturated functional groups. The development of sophisticated chiral phosphine (B1218219) ligands in complex with transition metals like rhodium and ruthenium has revolutionized this field.

Ru-Noyori Catalysts: The catalysts developed by Ryoji Noyori, particularly the Ru-BINAP/diamine systems, are exceptionally effective for the asymmetric hydrogenation of ketones. alchetron.comnucleos.com These catalysts operate via a "metal-ligand bifunctional" mechanism, where both the ruthenium metal center and the amine ligand participate in the hydrogen transfer from a hydrogen source (like H₂ gas or 2-propanol) to the ketone substrate. nucleos.com For the synthesis of a 2-amino-3-arylpropan-1-ol, a suitable precursor would be a β-amino ketone. The chiral Ru-catalyst can selectively reduce the ketone to the corresponding secondary alcohol with high enantioselectivity. alchetron.comnih.gov The catalyst's chirality, derived from ligands such as BINAP and a chiral 1,2-diamine (e.g., DPEN), dictates the facial selectivity of the hydride attack on the carbonyl group. rsc.org

Rh-DuPHOS Catalysts: Rhodium catalysts bearing chiral bisphospholane ligands, such as DuPHOS, are highly effective for the asymmetric hydrogenation of enamides. psu.edu An alternative synthetic route to the target compound could involve the hydrogenation of an N-acyl-2-amino-3-(2,4-dimethylphenyl)prop-2-enoate precursor. The Rh-DuPHOS catalyst would reduce the carbon-carbon double bond with high enantioselectivity, followed by reduction of the ester and deprotection of the amine to yield the final product. psu.edu More directly, Rh-DuanPhos catalyzed hydrogenation of β-keto enamides can produce optically pure β-amino ketones, which can then be further reduced to the corresponding amino alcohols. nih.govthieme-connect.de

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aromatic Ketones | RuCl₂(diphosphane)(diamine) | Secondary Alcohols | Up to 97% | nucleos.comnih.gov |

| β-Keto Enamides | [Rh(cod)DuanPhos]BF₄ | β-Amino Ketones | >99% | nih.gov |

| α-Enamide Esters | Cationic Rh-DuPHOS | α-Amino Esters | >95% | psu.edu |

A classical and reliable method for synthesizing chiral amino alcohols involves the reduction of the corresponding α-amino acids or their ester derivatives. stackexchange.com Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting carboxylic acids and esters to primary alcohols. byjus.commasterorganicchemistry.com This method is particularly useful when the starting α-amino acid, in this case, 2-amino-3-(2,4-dimethylphenyl)propanoic acid, is available in an enantiomerically pure form.

The synthesis begins with the esterification of the amino acid to prevent the acidic proton of the carboxylic acid from reacting with the hydride reagent and to improve solubility in ethereal solvents like THF. The resulting α-amino ester is then treated with an excess of LiAlH₄. The hydride attacks the electrophilic carbonyl carbon of the ester, leading to its reduction to a primary alcohol without affecting the stereocenter at the α-carbon. orgsyn.org This ensures that the chirality of the starting material is transferred directly to the product. While highly effective, the reaction requires strictly anhydrous conditions and careful quenching procedures due to the high reactivity of LAH. stackexchange.combyjus.com

| Starting Material | Reducing Agent | Solvent | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| L-Valine | LiAlH₄ | THF | L-Valinol | High | stackexchange.com |

| Alanine | LiAlH₄ | THF | Alaninol | 70% | orgsyn.org |

| Phenylalanine | LiAlH₄ | THF | Phenylalaninol | 87% | orgsyn.org |

This two-step strategy involves first creating a chiral epoxide from a prochiral alkene, followed by a regioselective and stereospecific ring-opening with a nitrogen nucleophile. This pathway offers excellent control over the stereochemistry of both the alcohol and amine functionalities.

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins. organic-chemistry.orgwikipedia.org The reaction employs a chiral manganese(III)-salen complex, commonly known as Jacobsen's catalyst, to transfer an oxygen atom from a stoichiometric oxidant (e.g., sodium hypochlorite) to the alkene. wikipedia.orgnumberanalytics.com

For the synthesis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, the required precursor would be an allylic alcohol, (E)-3-(2,4-dimethylphenyl)prop-2-en-1-ol. However, the Jacobsen epoxidation is renowned for its effectiveness on alkenes without directing functional groups. wikipedia.org Therefore, a more suitable substrate would be 1-(2,4-dimethylphenyl)-prop-2-ene. The chiral environment created by the salen ligand around the manganese center directs the oxygen atom to one face of the double bond, resulting in the formation of a chiral epoxide with high enantiomeric excess. organic-chemistry.orgwisc.edu The choice of the (R,R) or (S,S) enantiomer of the catalyst determines which enantiomer of the epoxide is formed. wikipedia.org

| Alkene Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| cis-β-Methylstyrene | NaOCl | 86% | organic-chemistry.org |

| 1,2-Dihydronaphthalene | NaOCl | >98% | wisc.edu |

| Styrene | m-CPBA/NMO | 85-90% | wikipedia.org |

The final step in this sequence is the ring-opening of the previously synthesized chiral epoxide. This reaction is a classic example of an Sₙ2 reaction, which proceeds with inversion of configuration at the carbon center being attacked. rroij.com The use of an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097) followed by reduction, allows for the introduction of the required amino group. researchgate.net

The regioselectivity of the ring-opening is a critical consideration. With 2-substituted-3-aryloxiranes, nucleophilic attack generally occurs at the benzylic carbon, which is electronically activated. rsc.org However, for epoxides derived from terminal alkenes, the attack preferentially occurs at the less sterically hindered terminal carbon. rroij.com Various catalysts, including Lewis acids, can be employed to facilitate the reaction and control the regioselectivity. rsc.orgmdpi.com The anti-stereospecific nature of the Sₙ2 attack ensures that the relative stereochemistry of the newly formed alcohol and amine groups is trans, leading to the formation of an anti-β-amino alcohol from a trans-epoxide. acs.org

| Epoxide Type | Amine Nucleophile | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Styrene Oxide | Aniline | Sulfated tin oxide | High regioselectivity | growingscience.com |

| Symmetrical Epoxides | Aniline | Zinc(II) tartrate | Asymmetric ring-opening | researchgate.net |

| Unbiased trans-Epoxides | Aniline | Cationic aluminum salen | Catalyst-controlled regioselectivity | rsc.org |

| Various Epoxides | Aromatic Amines | Vanadium(III) chloride | Anti-stereoselective | rroij.com |

Reductive Amination Approaches for α-Amino Alcohols

Reductive amination is a cornerstone of amine synthesis, offering a versatile and widely applicable method for the formation of carbon-nitrogen bonds. tcichemicals.com This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. In the context of synthesizing this compound, a plausible retrosynthetic analysis points to a precursor such as 1-hydroxy-3-(2,4-dimethylphenyl)propan-2-one.

The direct reductive amination of this α-hydroxy ketone with ammonia or a protected amine equivalent, in the presence of a suitable reducing agent, would yield the target amino alcohol. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices due to their varying reactivity and selectivity. sigmaaldrich.com The choice of solvent and the control of pH are critical parameters to optimize the yield and minimize side reactions, such as the reduction of the starting ketone to a diol.

For instance, the reaction can be carried out in a protic solvent like methanol (B129727) or ethanol. The general reaction scheme is as follows:

Step 1: Imine Formation The α-hydroxy ketone reacts with ammonia to form an intermediate imine.

Step 2: Reduction The imine is then reduced in situ by the hydride reagent to form the desired this compound.

A representative laboratory-scale synthesis could involve the following conditions:

| Reactants | Reagents | Solvent | Conditions | Yield |

| 1-hydroxy-3-(2,4-dimethylphenyl)propan-2-one, Ammonia | Sodium triacetoxyborohydride | Dichloromethane (B109758) | Room Temperature, 12-24h | Good to Excellent |

| 1-hydroxy-3-(2,4-dimethylphenyl)propan-2-one, Ammonium acetate | Sodium cyanoborohydride | Methanol | pH 6-7, Room Temperature, 12-24h | Moderate to Good |

Chiral Pool and Racemate Resolution Methods for Accessing Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the synthesis of enantiomerically pure this compound is of paramount importance. Two primary strategies to achieve this are chiral pool synthesis and the resolution of racemates.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature. For the synthesis of this compound, a suitable starting material would be the non-proteinogenic amino acid, (S)- or (R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid. The carboxylic acid functionality can be selectively reduced to the corresponding alcohol without affecting the stereocenter. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like BH₃·THF.

Racemate Resolution: An alternative strategy is to synthesize the racemic amino alcohol and then separate the enantiomers. A widely used method for the resolution of amines is the formation of diastereomeric salts with a chiral resolving agent. For an amino alcohol, a chiral acid is an ideal resolving agent. Tartaric acid and its derivatives are commonly employed for this purpose. mdpi.com

The process involves the following steps:

Reaction of racemic this compound with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent.

This reaction forms a mixture of two diastereomeric salts: [(R)-amino alcohol·(L)-tartaric acid] and [(S)-amino alcohol·(L)-tartaric acid].

These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Once separated, the individual diastereomeric salts are treated with a base to liberate the enantiomerically pure amino alcohol.

| Resolving Agent | Solvent System | Separation Method | Outcome |

| L-(+)-Tartaric Acid | Ethanol/Water | Fractional Crystallization | Separation of (R)- and (S)-enantiomers |

| Dibenzoyl-L-tartaric acid | Methanol | Fractional Crystallization | Separation of (R)- and (S)-enantiomers |

Regioselective Functionalization and Derivatization Strategies

The presence of two distinct functional groups, a primary amine and a primary alcohol, in this compound allows for a wide range of regioselective modifications and derivatizations.

Selective Modification of Hydroxyl and Amine Functionalities

The differential reactivity of the amino and hydroxyl groups enables their selective protection and functionalization. The amino group, being more nucleophilic than the hydroxyl group, can be selectively protected under appropriate conditions.

N-Protection: The amine can be selectively protected using various protecting groups. The tert-butyloxycarbonyl (Boc) group is a common choice, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran, often in the presence of a mild base.

O-Protection: Once the amine is protected, the hydroxyl group can be modified. For instance, it can be acylated to form an ester or alkylated to form an ether. Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are also commonly used to protect the alcohol.

The selective deprotection of these groups allows for the sequential functionalization of the molecule. For example, the Boc group is labile under acidic conditions, while many silyl ethers are removed with fluoride (B91410) ions.

| Functional Group | Protecting Group | Reagent | Deprotection Condition |

| Amine (-NH₂) | tert-Butyloxycarbonyl (Boc) | Boc₂O | Trifluoroacetic acid (TFA) |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Hydroxyl (-OH) | Benzyl (Bn) | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) |

Synthesis of Chiral Auxiliaries and Ligands from the Propan-1-ol Scaffold

Chiral amino alcohols are valuable precursors for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The this compound scaffold can be readily converted into various chiral structures.

Chiral Auxiliaries: Oxazolidinones are a well-known class of chiral auxiliaries, famously employed in Evans' asymmetric aldol (B89426) reactions. This compound can be converted into the corresponding oxazolidinone by reaction with phosgene (B1210022) or a phosgene equivalent, followed by acylation of the nitrogen atom. This auxiliary can then be used to direct the stereochemistry of subsequent reactions.

Chiral Ligands: The amino and hydroxyl groups can serve as coordination sites for metal ions, making these compounds excellent backbones for chiral ligands. For example, they can be derivatized to form bidentate ligands for use in asymmetric hydrogenation, hydrosilylation, or other metal-catalyzed reactions. Modification of the amine and alcohol functionalities, for instance by introducing phosphine or other coordinating groups, can fine-tune the steric and electronic properties of the resulting ligand.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind.

Biocatalytic Approaches (e.g., ω-Transaminases) for Amino Alcohol Synthesis

Biocatalysis offers a powerful tool for the synthesis of chiral molecules under mild and environmentally benign conditions. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. wikipedia.org This provides a direct and highly enantioselective route to chiral amines and amino alcohols.

For the synthesis of enantiomerically pure this compound, an ω-transaminase could be employed to catalyze the asymmetric amination of the corresponding α-hydroxy ketone, 1-hydroxy-3-(2,4-dimethylphenyl)propan-2-one. The reaction typically uses a cheap and readily available amine donor, such as isopropylamine, and proceeds in aqueous media at or near ambient temperature. wikipedia.org

The key advantages of this biocatalytic approach include:

High Enantioselectivity: ω-Transaminases can exhibit excellent enantioselectivity, often producing the desired enantiomer with very high enantiomeric excess (ee).

Mild Reaction Conditions: The reactions are typically run in water at mild temperatures and pH, avoiding the need for harsh reagents and extreme conditions.

Reduced Waste: Biocatalytic processes can lead to a significant reduction in waste generation compared to traditional chemical methods.

| Enzyme | Substrate | Amine Donor | Conditions | Enantiomeric Excess (ee) |

| ω-Transaminase | 1-hydroxy-3-(2,4-dimethylphenyl)propan-2-one | Isopropylamine | Aqueous buffer, 25-37 °C | >99% (reported for similar substrates) |

The development of robust and efficient ω-transaminases through protein engineering continues to expand the scope and applicability of this green synthetic methodology.

Atom Economy and Sustainable Reagent Selection

The principles of green chemistry are increasingly pivotal in the design of synthetic routes for pharmacologically relevant molecules like this compound. Atom economy, a central concept of green chemistry, focuses on maximizing the incorporation of atoms from reactants into the final product, thereby minimizing waste. nih.govresearchgate.net This, coupled with the selection of sustainable and environmentally benign reagents, defines a truly efficient and responsible chemical synthesis.

Comparative Analysis of Reduction Methodologies

Two common methods for the reduction of carboxylic acids or esters to alcohols are the use of metal hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation.

Metal Hydride Reduction: The reduction of an amino acid ester with LiAlH₄ is a well-established and effective laboratory method. However, it suffers from poor atom economy. The reaction necessitates a stoichiometric amount of the hydride reagent and generates a significant volume of aluminum salt waste after aqueous workup. nih.gov The handling of LiAlH₄ also requires stringent safety precautions due to its high reactivity with water.

Catalytic Hydrogenation: In contrast, catalytic hydrogenation represents a far more atom-economical and sustainable alternative. researchgate.net In this process, the amino acid or its ester is treated with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. Theoretically, the catalytic reduction of the carboxylic acid group to a primary alcohol has 100% atom economy, as all atoms of the starting material are incorporated into the product. When starting from an ester, the alcohol co-product (e.g., methanol or ethanol) is the only byproduct. These catalysts can often be recovered and reused, further enhancing the sustainability of the process. The use of hydrogen as a reagent is also advantageous, as it is a clean reagent and its excess can be easily removed.

The following table provides a comparative overview of these two reduction methods.

| Metric | Metal Hydride Reduction (e.g., LiAlH₄) | Catalytic Hydrogenation |

| Principle | Stoichiometric reduction of an ester | Catalytic reduction of an acid or ester |

| Reagents | Lithium Aluminum Hydride, Ester of the amino acid | H₂ gas, Heterogeneous Catalyst (e.g., Pd/C) |

| Atom Economy | Poor; generates stoichiometric aluminum salt waste. nih.gov | Excellent; theoretically 100% for acid reduction. |

| Byproducts | Aluminum salts, alcohol from the ester | Water (from acid), or alcohol (from ester) |

| Sustainability | Low; uses a hazardous reagent, generates significant waste. | High; uses a clean reagent (H₂), catalyst is recyclable. |

| Solvents | Anhydrous ethers (e.g., THF, Diethyl ether) | Alcohols (e.g., Methanol, Ethanol) |

Sustainable Synthesis of Precursors

A holistic approach to sustainable synthesis also considers the origin of the starting materials. The precursor, 2-amino-3-(2,4-dimethylphenyl)propanoic acid, is a non-natural amino acid. Traditional chemical syntheses of such molecules can be lengthy and generate considerable waste. Modern biocatalytic methods offer a green alternative. For instance, enzymes like Phenylalanine Ammonia Lyases (PALs) can be used for the asymmetric amination of corresponding cinnamic acids to produce a variety of L-phenylalanine analogues. frontiersin.org This enzymatic approach operates under mild aqueous conditions, exhibits high enantioselectivity, and represents a highly sustainable route to the chiral amino acid precursor. frontiersin.org

The research findings on various synthetic strategies are summarized in the table below, highlighting the move towards more sustainable practices.

| Synthetic Step | Method | Reagents/Catalysts | Key Advantages |

| Amino Acid Synthesis | Biocatalytic Amination | Phenylalanine Ammonia Lyase (PAL), Ammonia | High enantioselectivity, mild aqueous conditions, sustainable. frontiersin.org |

| Amino Alcohol Synthesis | Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High atom economy, recyclable catalyst, clean reagent. researchgate.net |

| Amino Alcohol Synthesis | Metal Hydride Reduction | LiAlH₄ | Effective on a lab scale, but poor atom economy and hazardous. nih.gov |

Stereochemical Analysis and Absolute Configuration Determination

Analytical Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Several sophisticated analytical techniques are employed to accurately quantify the enantiomeric composition of chiral amino alcohols.

Chiral HPLC and LC/MS Methodologies

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers. For amino alcohols like 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, direct separation on a CSP is often feasible. However, derivatization with a suitable agent can enhance resolution and improve detection sensitivity, especially for UV or fluorescence detectors.

The indirect approach involves reacting the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. tandfonline.com Coupling HPLC with mass spectrometry (LC/MS) provides an additional layer of confirmation by identifying the separated enantiomers based on their mass-to-charge ratio, offering high selectivity and sensitivity. fujifilm.com

Illustrative HPLC Method for a Phenylalaninol Analog:

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

This table represents a typical method for a compound structurally similar to this compound. Actual parameters would require optimization.

¹⁹F-NMR Analysis of Mosher Amide Derivatives

The Mosher method is a powerful NMR spectroscopic technique for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines. nih.gov The method involves the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric amides.

The presence of the trifluoromethyl (-CF₃) group in the MTPA moiety provides a sensitive probe for ¹⁹F-NMR spectroscopy. In a chiral, non-racemic sample, the reaction with (R)-MTPA and (S)-MTPA will produce two distinct signals in the ¹⁹F-NMR spectrum, corresponding to the two diastereomers. The integration of these signals allows for the precise calculation of the enantiomeric excess. The key advantage of ¹⁹F-NMR is the simplicity of the spectrum and the large chemical shift dispersion, which often prevents signal overlap. acs.orgnih.gov

NMR Spectroscopy with Chiral Solvating Agents

An alternative to derivatization is the use of chiral solvating agents (CSAs) in NMR spectroscopy. frontiersin.org CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction leads to a differentiation in the chemical shifts (Δδ) of specific protons in the analyte's ¹H-NMR spectrum. semmelweis.hu

For an amino alcohol, protons near the chiral center are most likely to exhibit distinct signals for each enantiomer in the presence of a CSA. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the sample. This method is advantageous as it is non-destructive and does not require chemical modification of the analyte. acs.org

Representative ¹H-NMR Data with a Chiral Solvating Agent:

| Analyte Proton | Chemical Shift (δ) without CSA | Chemical Shift (δ) with (R)-CSA - Enantiomer 1 | Chemical Shift (δ) with (R)-CSA - Enantiomer 2 | Chemical Shift Difference (ΔΔδ) |

| -CH(NH₂) | 3.50 ppm | 3.55 ppm | 3.61 ppm | 0.06 ppm |

| -CH₂OH | 3.80 ppm | 3.82 ppm | 3.85 ppm | 0.03 ppm |

This table illustrates the expected chemical shift non-equivalence for a chiral amino alcohol upon addition of a CSA. The magnitude of ΔΔδ depends on the specific CSA, analyte, solvent, and temperature.

Structural Elucidation of Stereochemistry via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, thereby unambiguously establishing its absolute stereochemistry. researchgate.net

Crystal Structure Analysis of Diastereomeric Salts

For chiral amines and amino alcohols, a common strategy to facilitate crystallization and determine absolute configuration is the formation of diastereomeric salts with an enantiomerically pure chiral acid. By reacting the racemic or enantiomerically enriched this compound with a known chiral resolving agent (e.g., tartaric acid, mandelic acid), two diastereomeric salts are formed.

These diastereomers have different physical properties and can often be separated by fractional crystallization. Obtaining a single crystal of one of the diastereomeric salts allows for its analysis by X-ray diffraction. rsc.org

Confirmation of Absolute Stereochemistry

Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. researchgate.net The analysis of this pattern allows for the calculation of an electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.

When the crystal contains a reference atom of known configuration (from the chiral resolving agent), the absolute configuration of the chiral center in this compound can be definitively assigned. usm.edu The Flack parameter, derived from the crystallographic data, provides a statistical measure of the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. soton.ac.uk This technique provides irrefutable proof of the compound's absolute stereostructure.

Advanced Spectroscopic Characterization and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment and conformational analysis.

¹H NMR Chemical Shift Assignments and Conformational Analysis

The ¹H NMR spectrum would provide crucial information about the electronic environment of each proton in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of each proton to its specific position in the structure. For instance, distinct signals would be expected for the aromatic protons, the methyl group protons on the phenyl ring, the methylene (B1212753) and methine protons of the propanol (B110389) backbone, and the protons of the amino and hydroxyl groups.

Conformational analysis could be performed by examining the vicinal coupling constants between protons on adjacent carbons. The magnitude of these coupling constants, as described by the Karplus equation, is dependent on the dihedral angle between the protons, thus providing insight into the preferred spatial arrangement of the molecule's backbone.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.8 - 7.2 | m | - |

| -CH(NH₂)- | 3.0 - 3.5 | m | - |

| -CH₂-Ar | 2.5 - 3.0 | m | - |

| -CH₂OH | 3.5 - 4.0 | m | - |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

| -NH₂ | Variable | br s | - |

| -OH | Variable | br s | - |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and bonding. For example, the aromatic carbons would resonate in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the propanol chain and the methyl groups would appear in the upfield region.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 115 - 130 |

| -CH(NH₂)- | 50 - 60 |

| -CH₂-Ar | 30 - 40 |

| -CH₂OH | 60 - 70 |

| Ar-CH₃ | 15 - 25 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure of a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information for connecting the different fragments of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts would be observed around 2800-3100 cm⁻¹. The C=C stretching of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region, and the C-O stretching of the alcohol would appear in the 1000-1200 cm⁻¹ range.

Hypothetical FT-IR Data Table

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| N-H Stretch | 3200 - 3500 (medium) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-O Stretch | 1000 - 1200 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode, would be expected to give a strong Raman signal. The C-C backbone stretching and the symmetric vibrations of the methyl groups would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore responsible for UV absorption is the 2,4-dimethylphenyl group.

The benzene (B151609) ring exhibits characteristic absorption bands arising from π → π* electronic transitions. In substituted benzenes, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents on the ring. The this compound molecule contains an amino alcohol substituent and two methyl groups on the benzene ring. These alkyl groups, being weakly electron-donating, typically cause a small bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

The primary absorption bands for substituted benzenes are often referred to as the E2-band (around 200-220 nm) and the B-band (around 250-280 nm). The B-band, which is due to a symmetry-forbidden transition in benzene, often shows fine vibrational structure. The presence of the alkyl and amino alcohol substituents is expected to cause a slight shift and potentially a loss of this fine structure.

Based on data from analogous compounds such as phenylalanine and other alkyl-substituted benzenes, the expected UV-Vis absorption data for this compound in a non-polar solvent is presented in the table below.

| Predicted Absorption Band | Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|---|

| E2-Band | ~210 - 220 | π → π | 2,4-dimethylphenyl |

| B-Band | ~260 - 270 | π → π | 2,4-dimethylphenyl |

The electronic transitions are primarily of the π → π* type, localized on the aromatic ring. The amino group, being a non-bonding electron pair (n) carrier, could potentially introduce n → π* transitions, but these are typically much weaker and often obscured by the stronger π → π* absorptions of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₇NO), the nominal molecular weight is 179 amu. In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 179.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The structure of this compound contains several features that will dictate its fragmentation pathways, including the benzylic position, the amino group, and the hydroxyl group.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon of the propanol chain is highly favorable due to the formation of a resonance-stabilized benzylic cation.

Loss of Small Neutral Molecules: The molecule can undergo the loss of small, stable neutral molecules such as water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group, particularly through rearrangement processes.

A table of predicted major fragment ions and their corresponding m/z values is provided below.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 162 | [M - NH₃]⁺ | Loss of ammonia |

| 161 | [M - H₂O]⁺ | Loss of water |

| 148 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of hydroxymethyl radical |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage (dimethylbenzyl cation) |

| 105 | [C₈H₉]⁺ | Loss of a methyl group from the dimethylbenzyl cation |

| 44 | [CH₄NO]⁺ | Alpha-cleavage fragment containing the amino and hydroxyl groups |

The analysis of these characteristic fragments would allow for the confirmation of the different structural units within the this compound molecule. The relative abundance of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometry experiment.

Computational Chemistry and Molecular Modeling of 2 Amino 3 2,4 Dimethylphenyl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. nih.gov

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, the presence of the amino and hydroxyl groups, along with the bulky dimethylphenyl group, creates a specific steric and electronic environment that dictates the final geometry. The strain induced by the amino group on the propane (B168953) chain can lead to slight alterations in bond parameters compared to simpler analogs. nih.gov

Table 1: Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.54 | C1-C2-C3 | 112.5 |

| C2-N | 1.47 | C2-C3-C4 | 120.8 |

| C1-O | 1.43 | H-N-H | 107.0 |

| C3-C4 | 1.52 | C1-O-H | 109.5 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculations are typically carried out using the same DFT method and basis set as the optimization.

The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of characteristic peaks. For example, the stretching vibrations of the O-H and N-H groups are expected to appear at high wavenumbers, while the C-H and C-C stretching and bending vibrations will be observed at lower frequencies. The computational analysis of similar molecules, such as 2-amino-1-phenyl-1-propanol, has been used to predict and understand their rot-vibrational properties. nih.gov

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | O-H stretching |

| ν(N-H) | 3400, 3350 | N-H asymmetric and symmetric stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980-2850 | Aliphatic C-H stretching |

| δ(CH₂) | 1465 | CH₂ scissoring |

| ν(C-C) | 1600-1400 | Aromatic and aliphatic C-C stretching |

| ν(C-O) | 1050 | C-O stretching |

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amino group and the dimethylphenyl ring, while the LUMO would be distributed over the propanol (B110389) backbone and the aromatic ring. Analysis of similar compounds shows that the electron distribution in both HOMO and LUMO is often observed in the precursor molecule. nih.gov The energy gap can be used to calculate important quantum chemical parameters like chemical potential, hardness, and softness. nih.gov

Table 3: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap (ΔE) | 5.4 |

In this compound, significant delocalization is expected from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent C-C and C-H bonds. The π-electrons of the dimethylphenyl ring will also participate in hyperconjugative interactions. Donor-acceptor interactions are investigated using NBO analysis in similar compounds to understand their electronic properties. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is useful for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of high positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential. This type of analysis provides insights into intermolecular interactions and the molecule's reactivity. tandfonline.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including optical communications and data storage. researchgate.net Computational methods can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity.

The presence of electron-donating groups (amino and hydroxyl) and an aromatic system in this compound suggests that it may possess NLO properties. The charge transfer between the donor and acceptor parts of the molecule can lead to a large dipole moment and hyperpolarizability. Theoretical studies on similar organic molecules have shown that they can be efficient candidates for NLO materials based on their calculated hyperpolarizability values. mdpi.com

Table 4: Calculated NLO Properties of this compound (Illustrative Data)

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Conformational Analysis and Energy Landscapes

The key rotatable bonds in this compound are the C-C bonds in the propanol backbone and the C-C bond connecting the phenyl ring to the backbone. Rotation around these bonds leads to different three-dimensional structures. The energy landscape of the molecule is a multidimensional surface that maps the potential energy for each possible conformation. Minima on this surface correspond to stable or metastable conformers.

Theoretical studies on structurally similar amino alcohols, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, have highlighted the importance of intramolecular hydrogen bonding in stabilizing certain conformations. researchgate.net In this compound, an intramolecular hydrogen bond can potentially form between the hydroxyl (-OH) group and the amino (-NH2) group. This interaction can significantly influence the conformational preference of the propanol backbone.

The conformational space of such molecules can be explored using various computational methods, including systematic or stochastic conformational searches. The energies of the resulting conformers are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics force fields. These calculations help in identifying the lowest energy (most stable) conformers.

For instance, a hypothetical conformational analysis of this compound might reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (O-C1-C2-N) (°) | Dihedral Angle 2 (C1-C2-C3-Caryl) (°) | Intramolecular H-Bond (O-H···N) |

|---|---|---|---|---|

| A | 0.00 | 60.5 | 178.2 | Yes |

| B | 1.25 | -65.2 | 175.9 | Yes |

| C | 2.50 | 175.8 | 65.4 | No |

| D | 3.10 | -170.3 | -70.1 | No |

Molecular Docking Studies (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the interaction between a small molecule and a biological target. For this compound, molecular docking could be conceptually applied to explore its potential interactions with various protein targets.

The process of molecular docking involves several key steps:

Preparation of the Receptor: A three-dimensional structure of the target protein is obtained, usually from a crystallographic or NMR experiment, and deposited in a database like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning charges, and removing any non-essential molecules like water or co-factors.

Preparation of the Ligand: The three-dimensional structure of the ligand, this compound, is generated and its energy is minimized to obtain a stable conformation. The flexibility of the ligand is often considered during the docking process.

Docking Simulation: A docking algorithm systematically searches for the best binding poses of the ligand within the active site of the receptor. This search involves translating and rotating the ligand and allowing its rotatable bonds to be flexible.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein's active site.

Molecular docking studies on various β-amino alcohol derivatives have been reported, demonstrating their potential to interact with different biological targets. nih.gov For this compound, a hypothetical docking study against a protein target would aim to identify the most likely binding mode and predict its binding affinity. The results of such a study are typically presented in a table summarizing the binding energies and key interacting residues.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Enzyme X | -7.8 | Tyr84, Asp120, Phe290 | Hydrogen bond with Asp120, π-π stacking with Tyr84, Hydrophobic interaction with Phe290 |

| Receptor Y | -6.5 | Leu55, Val102, Ser105 | Hydrogen bond with Ser105, Hydrophobic interactions with Leu55 and Val102 |

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

Chiral Ligand Design and Evaluation

The presence of two coordinating heteroatoms (nitrogen and oxygen) in a 1,2-relationship allows 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol to act as a bidentate ligand for a variety of metal centers. The stereochemistry at the C2 position can effectively control the facial selectivity of reactions catalyzed by the corresponding metal complexes.

Chiral β-amino alcohols are widely used as precursors for catalysts in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. mdpi.comrroij.com Ligands derived from this compound can be utilized in several catalytic systems, most notably in Corey-Bakshi-Shibata (CBS) reductions and in transfer hydrogenation reactions.

In a typical CBS reduction, the amino alcohol is reacted with a borane (B79455) source to form a chiral oxazaborolidine catalyst. This catalyst then coordinates with a prochiral ketone and another equivalent of borane, facilitating the stereoselective transfer of a hydride to one of the ketone's enantiotopic faces. The 2,4-dimethylphenyl substituent would play a crucial role in creating a specific chiral environment around the catalytic center, influencing the enantiomeric excess (ee) of the resulting alcohol.

The expected outcome of such a reduction is summarized in the table below, based on typical results for analogous catalysts.

| Prochiral Ketone | Chiral Alcohol Product | Expected Enantiomeric Excess (ee %) |

| Acetophenone | (S)-1-Phenylethanol | >90 |

| Propiophenone | (S)-1-Phenylpropan-1-ol | >90 |

| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95 |

This is a representative table based on the performance of similar chiral amino alcohol-derived catalysts. Specific experimental data for this compound is not available.

The development of chiral ligands for asymmetric carbon-carbon bond-forming reactions is a major focus of organic synthesis. Ligands derived from this compound could be effective in promoting enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes and asymmetric Michael additions. google.com The steric bulk of the 2,4-dimethylphenyl group can be expected to effectively shield one face of the substrate, leading to high levels of asymmetric induction.

Role as a Chiral Building Block in Complex Molecule Synthesis

Beyond its use in catalysis, this compound serves as a valuable chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecules. nih.gov

The 1,2-amino alcohol motif is a common feature in many biologically active compounds. nih.gov The synthesis of novel 2-amino-3-arylpropan-1-ols has been explored for their potential antimalarial activity. nih.gov The structural framework of this compound could be incorporated into various pharmacologically relevant scaffolds, such as beta-blockers, antiviral agents, and other therapeutic compounds where the specific stereochemistry is crucial for biological activity.

The principles of chirality are also of significant importance in the agrochemical industry, where the biological activity of pesticides and herbicides can be highly dependent on their stereochemistry. While no specific examples are documented, the structural features of this compound make it a plausible intermediate for the synthesis of novel, stereochemically pure agrochemicals.

Polymer Chemistry Applications

Amino alcohols can be incorporated into polymer backbones to create functional polymers with unique properties. nih.gov The introduction of a chiral monomer like this compound could lead to the formation of chiral polymers. These materials can have applications in chiral chromatography, as sensors for chiral molecules, or in asymmetric catalysis where the polymer acts as a recyclable support for the catalytic species. acs.orgresearchgate.net The bifunctional nature of the amino alcohol allows it to be used in the synthesis of polyamides, polyesters, and polyurethanes. scbt.com

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral amino alcohols. Future research will heavily focus on the design of innovative catalytic systems that can deliver 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol with high enantioselectivity and yield.

Key areas of development include:

Transition Metal Catalysis: Building on established methods, new catalysts involving metals like ruthenium, rhodium, and iridium are being developed. These systems often employ bespoke chiral ligands that create a specific three-dimensional environment, guiding the reaction to favor one enantiomer. The "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to a ketone to allow for asymmetric amination before being reduced back to an alcohol, is a particularly promising strategy.

Organocatalysis: Metal-free catalysis offers a greener and often less expensive alternative. Chiral organocatalysts, such as those based on proline or cinchona alkaloids, can effectively catalyze key bond-forming reactions. Bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously are of particular interest for achieving high levels of stereocontrol.

Cooperative Catalysis: This approach combines two or more different types of catalysts (e.g., an achiral transition metal complex and a chiral phosphoric acid) that work in concert to achieve higher activity and enantioselectivity than either catalyst could alone. researchgate.net This synergy can unlock new reaction pathways and overcome the limitations of single-catalyst systems. researchgate.net

| Catalytic System | Principle of Operation | Potential Advantages for Synthesis |

|---|---|---|

| Transition Metal Catalysis (e.g., Ru, Rh with chiral ligands) | Forms a chiral coordination complex that directs the stereochemical outcome of reactions like asymmetric hydrogenation or transfer hydrogenation. | High turnover numbers, high enantioselectivity, broad substrate scope. |

| Organocatalysis (e.g., Cinchona alkaloids, Proline derivatives) | Uses small, chiral organic molecules to catalyze reactions, often by forming transient chiral intermediates like iminium or enamine ions. | Metal-free (lower toxicity and cost), less sensitive to air and moisture, promotes green chemistry principles. |

| Cooperative Catalysis (e.g., Rhodium/Chiral Acid) | Two distinct catalysts work synergistically. One may activate the substrate while the other controls the stereochemistry of the bond formation. researchgate.net | Can achieve higher enantioselectivity and yields than single catalysts, enables challenging transformations. researchgate.net |

Exploration of Alternative Biosynthetic Pathways

Biocatalysis presents a powerful, sustainable alternative to traditional chemical synthesis. By harnessing the exquisite selectivity of enzymes, it is possible to produce enantiomerically pure compounds under mild conditions. While a natural pathway for this compound may not exist, metabolic engineering allows for the construction of artificial biosynthetic routes in microbial hosts like Escherichia coli.

A hypothetical pathway could be designed as follows:

Precursor Generation: Engineer the host organism to produce a suitable aromatic precursor, such as 2,4-dimethylphenylpyruvic acid, derived from common metabolic intermediates.

Asymmetric Amination: Introduce a highly selective aminotransferase or imine reductase enzyme to convert the keto acid precursor into the corresponding amino acid with the desired stereochemistry.

Carboxyl Group Reduction: Employ a carboxylate reductase enzyme to selectively reduce the carboxylic acid moiety to an alcohol, yielding the final product.

This approach, similar to pathways developed for other amino alcohols like 2-amino-1,3-propanediol, offers the potential for a highly efficient and environmentally friendly production method starting from simple sugars. researchgate.net

| Enzyme Class | Potential Role in Biosynthesis | Advantages |

|---|---|---|

| Transaminases (TAs) | Convert a keto-acid precursor into a chiral amino acid by transferring an amino group from a donor molecule. | Excellent stereoselectivity, operates under mild aqueous conditions. |

| Imine Reductases (IREDs) | Catalyze the asymmetric reduction of an imine intermediate to form a chiral amine. | High enantioselectivity, can be used in reductive amination cascades. |

| Carboxylate Reductases (CARs) | Selectively reduce a carboxylic acid functional group to an aldehyde, which can be further reduced to an alcohol. | Avoids the use of harsh chemical reducing agents. |

Integration with Flow Chemistry and Continuous Manufacturing

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing pharmaceutical manufacturing. rsc.org Integrating the synthesis of this compound into a continuous manufacturing process offers numerous advantages.

Key benefits include:

Enhanced Safety: Hazardous or unstable intermediates are generated in small volumes and consumed immediately, minimizing the risk of accumulation and uncontrolled reactions. researchgate.net

Superior Control: The small dimensions of flow reactors allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities.

Scalability: Increasing production volume is achieved by running the system for longer periods or by "scaling out" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.

Automation: Flow systems can be fully automated, allowing for unattended operation and the integration of in-line purification and analysis, leading to a seamless "end-to-end" synthesis. dntb.gov.ua

A continuous process for this compound could involve pumping the starting materials through a series of packed-bed reactors, each containing an immobilized catalyst or reagent to perform a specific transformation, with purification modules placed between steps.

| Parameter | Batch Synthesis | Flow Chemistry / Continuous Manufacturing |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer. researchgate.net |

| Process Control | Difficult to maintain uniform temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, enhancing consistency. |

| Scalability | Complex and requires re-optimization of reaction conditions (e.g., heat/mass transfer). | Simplified by extending run time or numbering-up reactors. |

| Footprint | Requires large, dedicated reactor vessels. | Much smaller physical footprint, allowing for more flexible manufacturing spaces. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To fully realize the potential of continuous manufacturing, real-time process monitoring is essential. Process Analytical Technology (PAT) utilizes advanced spectroscopic probes to monitor reactions as they happen, providing a continuous stream of data on reaction progress, intermediate formation, and product quality. rsc.orgamericanpharmaceuticalreview.com

For the synthesis of this compound, several in situ probes could be integrated into a flow reactor:

FTIR and Raman Spectroscopy: These techniques provide detailed molecular "fingerprints." mt.com An Attenuated Total Reflectance (ATR)-FTIR probe can track the concentration of key functional groups (e.g., the disappearance of a ketone C=O stretch and the appearance of an alcohol O-H stretch), allowing for real-time kinetic analysis. americanpharmaceuticalreview.commt.com

Flow NMR Spectroscopy: While traditionally an offline tool, NMR can be adapted for in-line use. researchgate.net It offers highly specific structural information, enabling the unambiguous identification and quantification of reactants, intermediates, and products in the reaction stream without the need for sample workup. acs.orgpharmtech.com

Mass Spectrometry (MS): Online MS can be used to monitor the molecular weight of components in the flow stream, confirming product formation and detecting impurities. waters.com Recent advances even allow for monitoring diastereomeric intermediates to predict the final enantioselectivity of a reaction in real time. nih.govchemrxiv.org

These PAT tools enable rapid process optimization and the implementation of automated feedback control loops to ensure the reaction remains in a state of control, maximizing efficiency and product quality. rsc.org

| Spectroscopic Probe | Information Provided | Application in Synthesis |

|---|---|---|

| FTIR (ATR) | Concentration of specific functional groups (e.g., C=O, O-H, N-H). | Real-time monitoring of reactant consumption and product formation to determine reaction kinetics and endpoint. americanpharmaceuticalreview.com |

| Raman | Vibrational modes of non-polar bonds; useful for reactions in aqueous media. mt.com | Complementary to FTIR; can monitor aromatic ring substitutions and C-C bond formation. |

| Flow NMR | Detailed structural information and quantitative analysis of all components. pharmtech.com | Unambiguous identification of intermediates and byproducts; provides a complete mass balance of the reaction. researchgate.net |

| Mass Spectrometry | Molecular weight of species; can be used to track diastereomeric intermediates. nih.gov | Confirmation of product identity and real-time prediction of enantiomeric excess. chemrxiv.org |

Computational Design of Functionalized Derivatives for Specific Applications

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with tailored properties. Instead of relying solely on trial-and-error synthesis, computational methods can be used to design and screen virtual libraries of derivatives of this compound before committing to laboratory work.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of different derivatives with their biological activity or physical properties. These models can then predict the activity of new, unsynthesized compounds.

Molecular Docking: If the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how different derivatives will bind. This helps in prioritizing compounds that are most likely to show high potency and selectivity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles, saving significant time and resources.

By using these computational tools, researchers can rationally design novel functionalized derivatives of the parent compound for specific applications, such as new pharmaceutical agents or advanced materials, with a higher probability of success.

| Computational Tool | Function | Application to Derivative Design |

|---|---|---|

| 3D-QSAR | Correlates 3D molecular properties with activity to build predictive models. | Predicting the potency of virtual derivatives to guide which compounds to synthesize. |

| Molecular Docking | Simulates the binding of a molecule to a biological target's active site. | Designing derivatives with improved binding affinity and selectivity for a specific protein target. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties based on molecular structure. | Screening out derivatives with likely poor oral bioavailability or potential toxicity early in the design phase. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.